![molecular formula C14H10Cl3I B14000936 1-Chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene CAS No. 16608-70-1](/img/structure/B14000936.png)
1-Chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene is an organic compound with the molecular formula C14H10Cl3I It is a derivative of benzene, featuring chlorine and iodine substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogenation and coupling reactions. The use of advanced techniques such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) can enhance the efficiency and selectivity of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS) are common. .
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products depending on the reagents used.
Common Reagents and Conditions
Electrophilic Reagents: Such as halogens (Cl2, Br2) and nitronium ions (NO2+).
Nucleophilic Reagents: Such as hydroxide ions (OH-) and amines (NH2R).
Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated benzoic acids, while reduction may produce dehalogenated benzene derivatives .
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The specific pathways and targets depend on the context of its application and the environment in which it is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethyl]benzene: Similar structure but with chlorine instead of iodine.
1-Chloro-3-[2,2-dichloro-1-(4-bromophenyl)ethyl]benzene: Similar structure but with bromine instead of iodine.
Uniqueness
1-Chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its chlorinated or brominated analogs. The iodine substituent can enhance the compound’s ability to participate in specific chemical reactions and biological interactions .
Eigenschaften
CAS-Nummer |
16608-70-1 |
|---|---|
Molekularformel |
C14H10Cl3I |
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
1-chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H10Cl3I/c15-11-3-1-2-10(8-11)13(14(16)17)9-4-6-12(18)7-5-9/h1-8,13-14H |
InChI-Schlüssel |
AGDVNCQNAITBNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C(C2=CC=C(C=C2)I)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-Ethyl-3,7-dimethyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14000856.png)
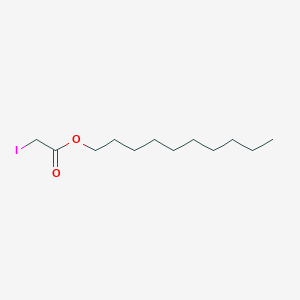
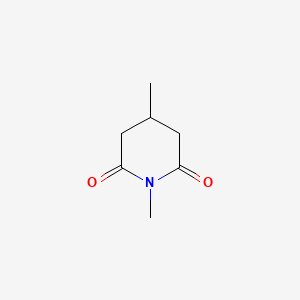
![5-[(2,2-Diethoxyethylamino)methyl]-2-methoxyphenol](/img/structure/B14000875.png)
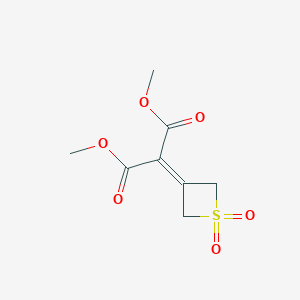
![4-Methyl-2-[[2-(prop-2-enoxycarbonylamino)acetyl]amino]pentanoic acid](/img/structure/B14000892.png)

![4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde](/img/structure/B14000897.png)
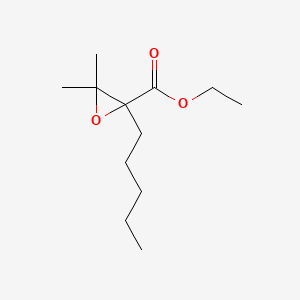
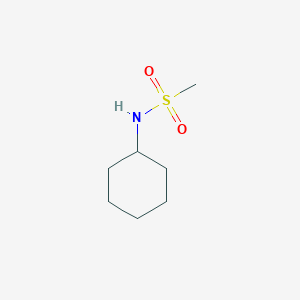
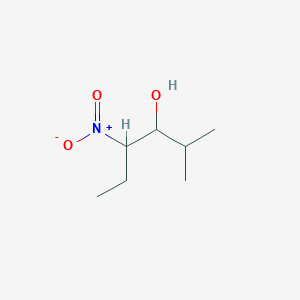

![N-{4-[(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)(hydroxy)methyl]phenyl}acetamide](/img/structure/B14000925.png)

